molecular formula C23H23F3N4O B2847926 (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1251571-03-5

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No. B2847926
M. Wt: 428.459
InChI Key: NOZBPTIOMJQISL-UHFFFAOYSA-N
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Description

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging in Alcohol Abuse

A study focused on the synthesis of carbon-11-labeled aminoalkylindole derivatives for potential use as cannabinoid receptor radioligands in PET imaging. These derivatives, including compounds similar to the specified chemical, were developed to assist in the research of alcohol abuse. The synthesis process achieved high radiochemical purity and specific activity, indicating potential for detailed imaging studies in this field (Gao et al., 2014).

Apoptosis Induction in Cancer Research

In cancer research, certain naphthalen-4-yl)(phenyl)methanones, structurally related to the compound , have been identified as potent inducers of apoptosis. This discovery was made using a cell- and caspase-based high-throughput screening assay. Among these compounds, specific analogs showed significant activity against various cancer cell lines, suggesting their potential in developing new cancer treatments (Jiang et al., 2008).

Melanoma Treatment Potential

A novel naphthyridine derivative showed promising anticancer activity against human malignant melanoma cells. This compound, structurally related to the specified chemical, was found to induce necroptosis at low concentrations and apoptosis at higher concentrations, suggesting a versatile mechanism of action for cancer treatment. The study highlighted the potential of such compounds in melanoma therapy (Kong et al., 2018).

Material Science Applications

In material science, naphthalene-ring containing diamines, including derivatives similar to the specified compound, have been used to create novel polyamides. These polymers exhibited good solubility in certain solvents and high thermal stability, making them suitable for various industrial applications (Mehdipour‐Ataei et al., 2005).

Synthesis of Biologically Active Compounds

The compound is structurally related to various biologically active compounds synthesized for diverse applications, including antibacterial, anticancer, and enzyme inhibition studies. These syntheses often involve complex chemical reactions and are aimed at discovering new treatments for various diseases (Nagaraj et al., 2018).

properties

IUPAC Name

(2-methylpiperidin-1-yl)-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c1-14-9-10-18-20(29-17-8-5-7-16(12-17)23(24,25)26)19(13-27-21(18)28-14)22(31)30-11-4-3-6-15(30)2/h5,7-10,12-13,15H,3-4,6,11H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZBPTIOMJQISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(F)(F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone

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